molecular formula C25H35NO3 B10852561 Phenyl 4-(dodecyloxy)phenylcarbamate

Phenyl 4-(dodecyloxy)phenylcarbamate

Cat. No.: B10852561
M. Wt: 397.5 g/mol
InChI Key: DFYYHKJFWVSJHM-UHFFFAOYSA-N
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Description

Phenyl 4-(dodecyloxy)phenylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a phenyl group, a dodecyloxy group, and a phenylcarbamate moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-(dodecyloxy)phenylcarbamate typically involves the reaction of phenyl isocyanate with 4-(dodecyloxy)phenol. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(dodecyloxy)phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and phenolic derivatives .

Scientific Research Applications

Phenyl 4-(dodecyloxy)phenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of advanced materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of phenyl 4-(dodecyloxy)phenylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s effects on other molecular pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl carbamate
  • Methyl carbamate
  • Ethyl carbamate
  • Butyl carbamate

Uniqueness

Phenyl 4-(dodecyloxy)phenylcarbamate is unique due to its specific structural features, including the long dodecyloxy chain and the phenylcarbamate moiety. These features confer distinct physicochemical properties, such as increased hydrophobicity and potential for specific molecular interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H35NO3

Molecular Weight

397.5 g/mol

IUPAC Name

phenyl N-(4-dodecoxyphenyl)carbamate

InChI

InChI=1S/C25H35NO3/c1-2-3-4-5-6-7-8-9-10-14-21-28-23-19-17-22(18-20-23)26-25(27)29-24-15-12-11-13-16-24/h11-13,15-20H,2-10,14,21H2,1H3,(H,26,27)

InChI Key

DFYYHKJFWVSJHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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